Oxygen-Induced Polarity and Lipophilicity Shift
The presence of an oxygen atom in the 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione scaffold introduces a polar heteroatom that fundamentally alters its lipophilicity compared to the all-carbon analog, 1,3-diazaspiro[4.5]decane-2,4-dione. While direct experimental logP data for this specific compound is not available, chromatographic and in silico studies on structurally related cycloalkylspiro-5-hydantoins demonstrate that even small structural changes, such as the introduction of a heteroatom, lead to measurable shifts in lipophilicity indices [1]. This difference is critical for modulating membrane permeability and off-target binding in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be lower than all-carbon analog |
| Comparator Or Baseline | 1,3-Diazaspiro[4.5]decane-2,4-dione (XLogP3-AA = 0.6) |
| Quantified Difference | Qualitative difference; target expected to be more polar due to ether oxygen |
| Conditions | In silico prediction and chromatographic analysis of related spirohydantoins |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME properties; a more polar scaffold may offer advantages for solubility and reduced hERG binding, guiding the selection of this core for specific medicinal chemistry programs.
- [1] Djaković Sekulić, T., Smoliński, A., Mandić, A., Lazić, A. (2018). Chromatographic and in silico assessment of logP measures for new spirohydantoin derivatives with anticancer activity. Journal of Chemometrics, 32(4), e2991. View Source
